molecular formula C11H14N2O3 B7580868 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid

1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid

Cat. No. B7580868
M. Wt: 222.24 g/mol
InChI Key: LEIMOWJHQATZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid, also known as DPCA, is a compound that has gained attention in recent years due to its potential use in scientific research. DPCA is a cyclopropane derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Studies have also suggested that 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid can modulate the activity of certain signaling pathways that are involved in cancer cell growth and proliferation. 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid. One area of interest is the development of 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid in combination with other compounds for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 1,5-dimethyl-2-pyrrolecarboxylic acid with cyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid. This method has been found to be effective in producing high yields of 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid with good purity.

Scientific Research Applications

1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been found to have various scientific research applications, particularly in the field of cancer research. Studies have shown that 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases.

properties

IUPAC Name

1-[(1,5-dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-3-4-8(13(7)2)9(14)12-11(5-6-11)10(15)16/h3-4H,5-6H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMOWJHQATZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)NC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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